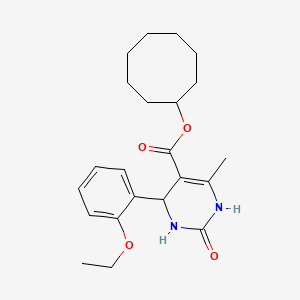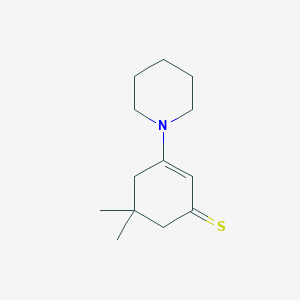
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide is a complex organic compound with the molecular formula C25H22N4O2 It is a derivative of pyrazole and acenaphthene, featuring a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of acenaphthene with hydrazine hydrate under acidic conditions to form the pyrazole derivative.
Carboxylation: The pyrazole derivative is then carboxylated using carbon dioxide in the presence of a base such as sodium hydroxide.
Hydrazide formation: The carboxylic acid group is converted to a hydrazide by reacting with hydrazine.
Benzylidene formation: Finally, the hydrazide is reacted with 4-ethoxybenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces hydrazine derivatives.
Substitution: Produces substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The hydrazide group is particularly reactive, allowing it to form covalent bonds with target proteins, thereby inhibiting their function. Pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-methoxy-benzylidene)hydrazide
- 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-chloro-benzylidene)hydrazide
- 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-fluoro-benzylidene)hydrazide
Uniqueness
The uniqueness of 5-Acenaphthen-5-YL-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)hydrazide lies in its ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C25H22N4O2 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-2-31-19-11-6-16(7-12-19)15-26-29-25(30)23-14-22(27-28-23)20-13-10-18-9-8-17-4-3-5-21(20)24(17)18/h3-7,10-15H,2,8-9H2,1H3,(H,27,28)(H,29,30)/b26-15+ |
Clave InChI |
MVRKKOSWOGTKMQ-CVKSISIWSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696888.png)

![5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696895.png)
![4-tert-butyl-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11696905.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11696908.png)

![(3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696912.png)
![5-{[5-(2-Methyl-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11696914.png)
![Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696919.png)
![17-(5-Acetyl-2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11696925.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11696933.png)
![ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B11696939.png)

